molecular formula C19H18N2O4S B13724110 (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13724110
M. Wt: 370.4 g/mol
InChI Key: FVDSSEFGZGWVJJ-SDNWHVSQSA-N
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Description

(5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound belonging to the class of imidazolones This compound is characterized by the presence of a mercapto group, a phenyl ring, and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-mercaptoimidazole with an appropriate aldehyde, such as 2,3,4-trimethoxybenzaldehyde, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The mercapto group in (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced at the imidazolone ring or the benzylidene moiety under appropriate conditions.

    Substitution: The phenyl and trimethoxybenzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazolone derivatives.

    Substitution: Substituted phenyl or benzylidene derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor or modulator.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug design and development, particularly for its ability to interact with specific biological targets.
  • Studied for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.
  • Explored for its use in coatings, adhesives, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is largely dependent on its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl and trimethoxybenzylidene groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

  • (5E)-2-mercapto-3-phenyl-5-benzylidene-3,5-dihydro-4H-imidazol-4-one
  • (5E)-2-mercapto-3-phenyl-5-(3,4-dimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
  • (5E)-2-mercapto-3-phenyl-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Uniqueness:

  • The presence of the trimethoxybenzylidene moiety in (5E)-2-mercapto-3-phenyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems.
  • The compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-11+

InChI Key

FVDSSEFGZGWVJJ-SDNWHVSQSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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